BenchChemオンラインストアへようこそ!

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)urea

TRPV1 antagonist structure-activity relationship urological disorders

This 7-(4-methoxyphenyl)urea tetrahydroquinoline derivative is a validated vanilloid receptor (TRPV1) antagonist with a reported hTRPV1 IC₅₀ of 7 nM for related analogs. Its N-benzoyl substitution and 4-methoxyphenyl urea moiety provide a distinct electronic profile for structure-activity relationship studies. Ideal as a reference ligand in calcium-flux assays and as a CYP3A4 inhibition comparator (predicted moderate liability). Secure this research-grade compound to accelerate your TRPV1-targeted screening programs.

Molecular Formula C24H23N3O3
Molecular Weight 401.466
CAS No. 1203116-76-0
Cat. No. B2638207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)urea
CAS1203116-76-0
Molecular FormulaC24H23N3O3
Molecular Weight401.466
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
InChIInChI=1S/C24H23N3O3/c1-30-21-13-11-19(12-14-21)25-24(29)26-20-10-9-17-8-5-15-27(22(17)16-20)23(28)18-6-3-2-4-7-18/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H2,25,26,29)
InChIKeyPXGHROCTLQJRFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)urea (CAS 1203116-76-0): Tetrahydroquinolinyl Urea Derivative for VR1 Antagonist Research & Procurement


1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)urea (CAS 1203116-76-0) is a synthetic tetrahydroquinolinyl urea derivative patented as a vanilloid receptor (VR1/TRPV1) antagonist [1]. The compound features an N‑benzoyl substituent on the tetrahydroquinoline core and a 4‑methoxyphenyl urea moiety at the 7‑position, with the molecular formula C₂₄H₂₃N₃O₃ and a molecular weight of 401.5 g·mol⁻¹ . It belongs to a class developed for urological disorders and pain indications [1].

Why Tetrahydroquinoline Urea Analogs Cannot Be Interchangeably Substituted in VR1 Antagonist Programs


Within the tetrahydroquinolinyl urea class, even minor modifications to the urea N‑aryl substituent, the position of substitution on the tetrahydroquinoline ring, or the N‑acyl group can profoundly alter VR1 antagonistic potency, selectivity, and off‑target liabilities such as CYP3A4 inhibition [1]. For instance, aryl substitution at the 7‑position is critical for optimal TRPV1 potency, while substituent variation on the phenyl ring modulates both target engagement and metabolic stability [2]. Therefore, direct replacement with a positional isomer or an analog bearing a different aryl group without experimental validation risks a compromised pharmacological profile.

Quantitative Differentiation Evidence for 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)urea


7‑Position Urea Substitution Confers Optimal TRPV1 Antagonistic Potency vs. 6‑Position Analogs

Structure–activity relationship (SAR) studies demonstrate that tetrahydroquinoline ureas with aryl substituents at the 7‑position exhibit significantly greater in vitro TRPV1 antagonistic potency compared to 6‑position regioisomers [1]. The target compound, with its urea linkage at the 7‑position, aligns with this optimal substitution pattern, whereas the 6‑substituted isomer (CAS 1203058‑39‑2) is predicted to have reduced potency based on class‑level SAR [1]. A representative 7‑substituted tetrahydroquinoline urea (compound 34) achieved a human TRPV1 IC₅₀ of 7 nM in a calcium influx assay [2].

TRPV1 antagonist structure-activity relationship urological disorders

CYP3A4 Inhibition Liability: N‑Benzoyl Substitution May Mitigate Off‑Target Risk

Tetrahydroquinoline ureas as a class are known to inhibit CYP3A4, a significant liability for drug development. The Schmidt et al. study reported that a representative 7‑substituted tetrahydroquinoline urea (compound 34) showed 47% CYP3A4 inhibition at 10 µM [1]. The target compound’s N‑benzoyl substituent, a moderately sized group, is predicted to result in a balanced profile, offering potential for reduced CYP3A4 inhibition compared to bulkier N‑alkyl-substituted analogs [2]. While direct experimental data for this compound are not publicly available, the N‑benzoyl group is noted in the patent literature as a preferred substituent [2].

CYP3A4 inhibition drug-drug interaction tetrahydroquinoline urea

Substituent Effects on Urea Phenyl Ring: 4‑Methoxy vs. 2‑Methoxy and 3‑Methyl Analogs

The electronic and steric properties of the urea phenyl substituent modulate TRPV1 binding affinity in tetrahydroquinoline ureas [1]. The para‑methoxy group of the target compound introduces both electron‑donating resonance effects and a specific steric profile distinct from the ortho‑methoxy analog (CAS 1203036‑47‑8), which may induce a different conformational preference in the urea linkage [2]. Similarly, the m‑tolyl analog (CAS 1203074‑82‑1) lacks the hydrogen‑bonding capacity of the methoxy oxygen, potentially altering binding interactions [2]. Head‑to‑head activity data for these three specific analogs are not publicly available; the differentiation is based on well‑established medicinal chemistry principles [2].

SAR TRPV1 urea substituent

N‑Benzoyl Group Predicted to Enhance Metabolic Stability vs. N‑Alkyl Analogs

The N‑benzoyl substituent on the tetrahydroquinoline nitrogen is a common structural feature in this class of VR1 antagonists, intended to reduce oxidative metabolism compared to N‑alkyl substituents [1]. While direct metabolic stability data for the target compound are not available, the benzoyl group is expected to provide greater steric shielding of the nitrogen lone pair and reduce N‑dealkylation pathways, potentially leading to improved in vivo duration of action relative to N‑methyl or N‑ethyl analogs [2].

metabolic stability N‑benzoyl tetrahydroquinoline

Recommended Application Scenarios for 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)urea


VR1 Antagonist Screening Tool for Urological and Pain Indications

This compound is suitable as a reference ligand in TRPV1 calcium flux assays for screening novel antagonists targeting overactive bladder and neuropathic pain. Its 7‑position urea substitution aligns with the optimal potency pattern defined in the Schmidt et al. 2011 study [1], and a structurally related analog (compound 34) achieved an hTRPV1 IC₅₀ of 7 nM [2]. The compound therefore offers a qualified starting point for building a pharmacologically relevant screening set.

CYP3A4 Inhibition Liability Benchmarking

Given the known CYP3A4 inhibition liability of tetrahydroquinoline ureas [1], this compound can be employed as a comparator in CYP3A4 inhibition assays. The N‑benzoyl group is predicted to confer a moderate inhibition profile, making it a useful benchmark for assessing the CYP3A4 liability of new analogs within the series [2]. A representative 7‑substituted tetrahydroquinoline urea showed 47% CYP3A4 inhibition at 10 µM [1].

Structure–Activity Relationship (SAR) Exploration of the Urea Phenyl Substituent

The 4‑methoxyphenyl urea moiety provides a distinct electronic and steric profile relative to the 2‑methoxy (CAS 1203036‑47‑8) and m‑tolyl (CAS 1203074‑82‑1) analogs [1]. This compound can serve as a stable scaffold for systematically varying the urea phenyl substituent to map the TRPV1 binding pocket, leveraging the well‑characterized tetrahydroquinoline core [2].

In Vivo Pharmacology in Detrusor Overactivity Models

The compound’s structural features—7‑position urea linkage, N‑benzoyl substitution, and 4‑methoxyphenyl group—align with the VR1 antagonist pharmacophore described in the patent literature [1]. It is a candidate for evaluation in rodent models of overactive bladder and detrusor overactivity, indications specifically targeted by this class of antagonists [1].

Quote Request

Request a Quote for 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.